N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS No.: 1396793-66-0
Cat. No.: VC4967687
Molecular Formula: C17H17NO5
Molecular Weight: 315.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396793-66-0 |
|---|---|
| Molecular Formula | C17H17NO5 |
| Molecular Weight | 315.325 |
| IUPAC Name | N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C17H17NO5/c19-16(11-3-6-13-14(8-11)23-10-22-13)18-9-17(20,12-4-5-12)15-2-1-7-21-15/h1-3,6-8,12,20H,4-5,9-10H2,(H,18,19) |
| Standard InChI Key | PBBWNHUKLKHUGW-UHFFFAOYSA-N |
| SMILES | C1CC1C(CNC(=O)C2=CC3=C(C=C2)OCO3)(C4=CC=CO4)O |
Introduction
Overview of the Compound
The compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d] dioxole-5-carboxamide appears to be a synthetic organic molecule with the following features:
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Cyclopropyl group: A three-membered ring that often contributes to biological activity by enhancing lipophilicity and metabolic stability.
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Furan ring: A five-membered aromatic ring containing oxygen, commonly found in biologically active molecules.
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Benzo[d]13dioxole moiety: A fused aromatic system often associated with pharmacological properties, including antioxidant and enzyme inhibition activities.
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Carboxamide functional group: Frequently involved in hydrogen bonding, which is critical for molecular recognition in biological systems.
Potential Applications
Compounds with similar structural motifs are often studied for their biological activities, including:
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Pharmacological Activity:
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Anticancer agents: Furan-containing compounds have shown cytotoxic activity against various cancer cell lines.
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Anti-inflammatory properties: The benzo[d] dioxole moiety has been linked to the inhibition of enzymes like cyclooxygenase (COX).
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Antimicrobial effects: Carboxamide derivatives are known to exhibit antibacterial and antifungal activities.
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Drug Development:
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The combination of hydrophobic (cyclopropyl) and polar (hydroxyethyl) groups suggests potential for crossing cell membranes while maintaining solubility.
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The compound's structure may allow it to act as a ligand for specific protein targets through hydrogen bonding and π-π interactions.
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Synthesis
The synthesis of such compounds typically involves:
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Introduction of the furan ring via cross-coupling reactions or cyclization methods.
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Formation of the carboxamide group through amide bond formation using coupling agents like EDC or HATU.
Characterization
Key techniques for confirming the structure include:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the cyclopropyl, furan, and benzo[d] dioxole groups.
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Mass Spectrometry (MS): For molecular weight confirmation.
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X-ray Crystallography: To determine the three-dimensional arrangement of atoms.
Biological Testing
Potential assays include:
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Enzyme inhibition studies (e.g., COX or lipoxygenase).
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Cytotoxicity assays against cancer cell lines using methods like MTT or SRB.
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Antimicrobial testing against Gram-positive and Gram-negative bacteria.
Hypothetical Data Table
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